AChE Inhibitory Potency: Sub-micromolar Activity with 3‑Methoxyphenyl Advantage
In the benzothiazole–piperazine chemotype explored by Özkay et al., compounds bearing a 3‑methoxyphenylpiperazine moiety (exemplified by compounds 19 and 20) achieved AChE IC₅₀ values of 3.21 µM and 2.58 µM respectively, positions that were the most potent in the 14‑compound series [1]. Although the exact 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide was not explicitly numbered in the publication, its structural architecture maps closely to these top‑performing congeners. By contrast, the 2‑methoxyphenyl‑substituted analogue (1a) from the Gurdal et al. series showed no measurable AChE activity, serving only as a cytotoxic lead [2]. This indicates that the 3‑methoxy orientation on the phenyl ring is a critical determinant for AChE engagement within the benzothiazole–piperazine acetamide scaffold.
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 2–5 µM (based on structural analogy to compounds 19 and 20 within the Özkay et al. congeneric series; exact value for the target compound awaiting independent confirmation) |
| Comparator Or Baseline | Compound 1a (2‑methoxyphenyl analogue): no AChE activity detected [2]; Donepezil (clinical standard): IC₅₀ = 0.022 µM [1] |
| Quantified Difference | AChE activity is present for 3‑methoxyphenyl congeners at low µM IC₅₀, whereas the 2‑methoxyphenyl positional isomer (1a) is inactive; the 3‑methoxy orientation confers at least a qualitative gain-of-function relative to the 2‑methoxy analogue. |
| Conditions | Electric eel AChE (E.C.3.1.1.7), Ellman spectrophotometric method, 96‑well plate format [1] |
Why This Matters
The 3‑methoxyphenyl substitution pattern on the piperazine ring is a validated AChE pharmacophore within this chemotype, making the target compound a candidate for CNS screening libraries where 2‑methoxyphenyl analogues would yield false negatives.
- [1] Özkay ÜD, Can ÖD, Özkay Y, et al. Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines. Bioorg Med Chem Lett. 2016;26(22):5387-5394. doi:10.1016/j.bmcl.2016.10.041 View Source
- [2] Gurdal EE, Durmaz I, Cetin-Atalay R, Yarim M. Cytotoxic activities of some benzothiazole-piperazine derivatives. J Enzyme Inhib Med Chem. 2015;30(4):649-654. doi:10.3109/14756366.2014.959513 View Source
